1-Bromo-2-ethoxy-3-methylbenzene

Overview

Description

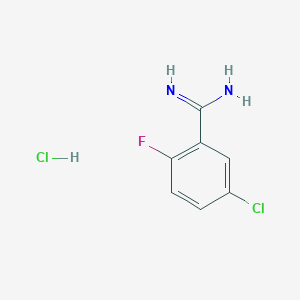

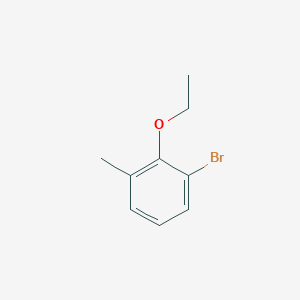

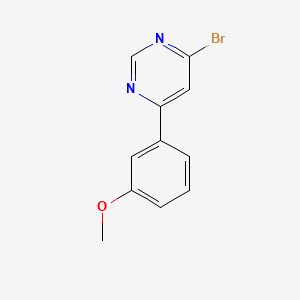

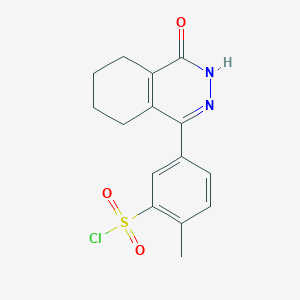

“1-Bromo-2-ethoxy-3-methylbenzene” is a chemical compound. It is also known as “1-Bromo-3-ethyl-2-methoxybenzene” and "Benzene, 1-bromo-3-ethyl-2-methoxy-" . Its molecular formula is C9H11BrO . It is a derivative of benzene, which is an aromatic compound .

Synthesis Analysis

The synthesis of benzene derivatives typically involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . The synthesis of “this compound” could potentially involve similar steps.

Molecular Structure Analysis

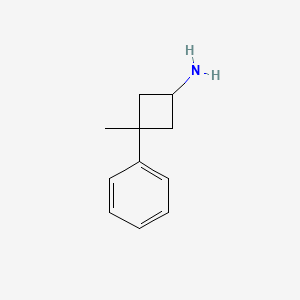

The molecular structure of “this compound” consists of a benzene ring with bromine (Br), ethoxy (C2H5O), and methyl (CH3) substituents . The exact positions of these substituents on the benzene ring would depend on the specific synthesis process.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reactants present. Benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, the aromaticity of the benzene ring is preserved, making these reactions favorable .

Scientific Research Applications

Liquid-Phase Oxidation Catalysis

Okada and Kamiya (1981) discuss the oxidation of methylbenzenes using a catalyst system involving cobalt(II) and copper(II) acetates and sodium bromide. This research highlights the potential use of 1-Bromo-2-ethoxy-3-methylbenzene in catalytic processes, particularly in the selective oxidation of specific organic compounds (Okada & Kamiya, 1981).

Thermochemical Studies

Verevkin et al. (2015) conducted a study on the thermochemistry of various halogen-substituted methylbenzenes, including this compound. This research provides insights into the physical properties, such as vapor pressures and enthalpies, which are crucial for understanding the behavior of these compounds in different states (Verevkin et al., 2015).

Ring Expansion Chemistry

A study by Agou et al. (2015) explores the ring expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene by inserting alkyne molecules into Al-C bonds. This research underscores the potential of this compound in complex organic synthesis and the formation of novel ring structures (Agou et al., 2015).

Aromatic Substitution Reactions

Research by Esteves et al. (2007) looks at the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This study demonstrates the application of this compound in the synthesis of complex organic structures, such as tetrahydrofuran derivatives, which have significance in pharmaceutical synthesis (Esteves et al., 2007).

Anticancer Property Studies

Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized a novel compound involving this compound and investigated its anticancer properties. This application in medicinal chemistry highlights the compound's potential role in developing new therapeutic agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Electrochemical Studies

Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes. Their research provides valuable information on the electrochemical behavior of this compound, which is essential for applications in electrochemistry and material science (Horio et al., 1996).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-ethoxy-3-methylbenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution reaction of benzene . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The removal of a proton from this intermediate yields a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate .

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromoanisole”, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “1-Bromo-2-ethoxy-3-methylbenzene” with appropriate safety measures if it has similar properties.

Future Directions

properties

IUPAC Name |

1-bromo-2-ethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSXVSMMXZTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)